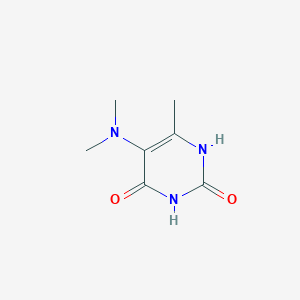

5-(dimethylamino)-6-methyl-2,4-pyrimidinediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures related to 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol, often involves reactions with heterocumulenes leading to pyrimido[4,5-d]pyrimidines or through cycloaddition and Michael-type reactions. A notable method includes the one-pot synthesis under thermal conditions or microwave irradiations, yielding novel derivatives in excellent yields (Prajapati & Thakur, 2005; Prajapati, Gohain, & Thakur, 2006).

Molecular Structure Analysis

Molecular and electronic structures of pyrimidine derivatives have been explored using quantum-chemical methods and X-ray structural investigations. These studies have shown that compounds like 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol exhibit planar geometries and conformational flexibility, which are crucial for their biological activities (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

The chemical reactivity of 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives encompasses a wide range of reactions, including cycloadditions, Michael-type reactions, and reactions under solvent-free conditions. These reactions are pivotal in creating novel compounds with potential biological significance (Walsh et al., 1988).

Physical Properties Analysis

Research focusing on the physical properties of pyrimidine derivatives is less documented directly. However, the synthesis and structural elucidation imply that these compounds possess distinct physical characteristics conducive to their reactivity and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives are closely tied to their synthesis and molecular structure. They exhibit significant versatility in reactions, forming various structurally complex and biologically active molecules. These properties are integral to their exploration as pharmaceuticals and materials (Dorigo et al., 1996).

Wissenschaftliche Forschungsanwendungen

Novel Pyrimido[4,5-d]pyrimidine Derivatives Synthesis

5-(Dimethylamino)-6-methyl-2,4-pyrimidinediol is a key precursor in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives. Prajapati et al. (2005) demonstrated that reactions with heterocumulenes, such as aryl isocyanates and isothiocyanates, yield these derivatives after dimethylamine elimination and tautomerisation, providing a convenient method for their synthesis under thermal conditions. This pathway is significant for exploring new compounds with potential biological applications (Prajapati & Thakur, 2005).

Microwave-Induced Synthesis Under Solvent-Free Conditions

Another research by Gohain et al. (2004) emphasizes the efficiency of microwave-induced synthesis of pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines under solvent-free conditions using 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol. This method significantly enhances yields and presents an environmentally friendly alternative to traditional synthesis methods (Gohain et al., 2004).

Cardiotonic Activity of Pyrimidine Derivatives

Dorigo et al. (1996) explored the synthesis and cardiotonic activity of pyrimidine derivatives, where 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives showed significant positive inotropic effects in guinea pig atria. This study underlines the potential therapeutic applications of pyrimidine derivatives synthesized from 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol in treating cardiac conditions (Dorigo et al., 1996).

Aza-Diene Substrate for Cycloaddition and Michael-Type Reactions

Walsh et al. (1988) demonstrated that 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, closely related to 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol, acts as a versatile aza-diene substrate for cycloaddition and Michael-type reactions, facilitating the synthesis of various pyrimidine derivatives with potential pharmacological activities (Walsh et al., 1988).

Antibacterial Properties of Pyrimidine Derivatives

Saikia et al. (2014) investigated the antibacterial properties of novel 5-aryl-pyrido[2,3-d]pyrimidines synthesized from 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol. This research highlights the compound's role as a precursor in developing antibacterial agents, indicating its importance in the search for new treatments against bacterial infections (Saikia et al., 2014).

Eigenschaften

IUPAC Name |

5-(dimethylamino)-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(10(2)3)6(11)9-7(12)8-4/h1-3H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZXKLPZKYPMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-6-methylpyrimidine-2,4-diol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)